2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid is an organic compound that features both amino and nitro functional groups. This compound is of interest due to its unique structure, which includes a benzyl ether linkage and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 2-nitrobenzyl alcohol.
Formation of Benzyl Ether: The 2-nitrobenzyl alcohol is then reacted with 5-oxopentanoic acid in the presence of a suitable base to form the benzyl ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The benzyl ether linkage allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl ethers.
Scientific Research Applications
2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect molecular pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-nitrobenzoic acid
- 2-Amino-4-nitrobenzoic acid
- 2-Amino-5-methylbenzoic acid
Uniqueness
2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid is unique due to its benzyl ether linkage and the presence of both amino and nitro groups. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C12H14N2O6 |
---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-amino-5-[(2-nitrophenyl)methoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14N2O6/c13-9(12(16)17)5-6-11(15)20-7-8-3-1-2-4-10(8)14(18)19/h1-4,9H,5-7,13H2,(H,16,17) |
InChI Key |
VIVPKBQEXREGQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.